molecular formula C16H14Cl3NO3 B3533529 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide

3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide

Cat. No. B3533529
M. Wt: 374.6 g/mol
InChI Key: FXHQOWMYCJMHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as tyrosine kinase inhibitors, which are known to inhibit the activity of specific enzymes involved in cell signaling pathways.

Mechanism of Action

3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide inhibits the activity of specific tyrosine kinases, including Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). These enzymes are known to play a role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting the activity of these enzymes, 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide blocks the downstream signaling pathways that contribute to the development and progression of cancer and other diseases.
Biochemical and Physiological Effects:
3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been found to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in various cancer cell lines and animal models. 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has also been shown to modulate immune responses, reduce inflammation, and improve neurological function in animal models of autoimmune diseases and neurological disorders.

Advantages and Limitations for Lab Experiments

3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it a useful tool for studying specific signaling pathways and cellular processes. 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide is also relatively stable and easy to handle, which makes it suitable for use in a variety of experimental settings. However, there are also some limitations to the use of 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide in lab experiments. It has been shown to have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation. Additionally, the optimal concentration and duration of 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide treatment can vary depending on the experimental system, which requires careful optimization for each specific experiment.

Future Directions

There are several future directions for research on 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide. One area of interest is the development of more selective tyrosine kinase inhibitors that target specific enzymes involved in disease pathways. Another area of interest is the use of 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide in combination with other drugs or therapies to enhance its efficacy and reduce off-target effects. Finally, there is a need for further investigation into the potential therapeutic applications of 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide in various diseases, including cancer, autoimmune diseases, and neurological disorders.

Scientific Research Applications

3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has been extensively studied in various scientific research fields, including cancer research, immunology, and neuroscience. It has been shown to have potential therapeutic applications in the treatment of various types of cancer, autoimmune diseases, and neurological disorders. 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has been found to inhibit the activity of specific tyrosine kinases, which are known to play a role in the development and progression of cancer and other diseases.

properties

IUPAC Name

3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO3/c1-3-23-15-11(18)6-9(7-12(15)19)16(21)20-13-8-10(17)4-5-14(13)22-2/h4-8H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHQOWMYCJMHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=CC(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.